

ICH Q1A R2 Q1B stability study Ixazomib Impurity 1

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Compound Focus: Ixazomib Impurity 1

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Ixazomib Stability Profile & Regulatory Framework

Ixazomib (marketed as Ninlaro) is the first oral proteasome inhibitor approved for the treatment of multiple myeloma [1]. Understanding its stability and degradation pathways is critical for ensuring drug safety and efficacy throughout its shelf life.

The **International Council for Harmonisation (ICH)** provides the definitive guidelines for stability testing of pharmaceuticals. A significant update is underway: the **ICH Q1A(R2)** guideline and its related annexes (Q1B, Q1C, Q1D, Q1E) are being consolidated into a new, unified **ICH Q1** guideline [2] [3]. A draft was endorsed in April 2025 and is currently under public consultation until August 25, 2025 [3]. This revised guideline expands its scope to cover advanced therapies and provides a more modern, science- and risk-based framework for stability testing [2].

A key part of drug development is **forced degradation studies**, which are detailed in Section 2 of the new draft guideline. These studies are distinct from formal shelf-life testing and are used to understand the intrinsic stability of a drug, identify potential degradation pathways, and validate analytical methods [2].

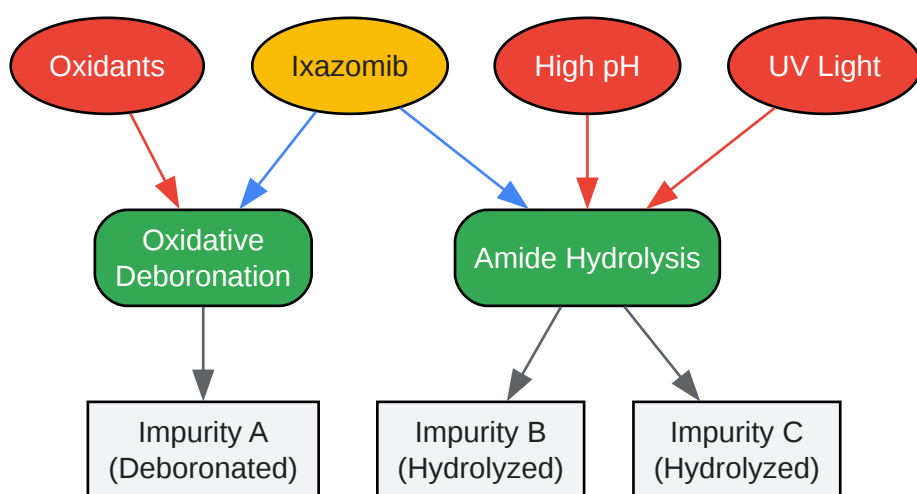
Forced Degradation Profile of Ixazomib

A published study investigated the stability of Ixazomib under various forced degradation conditions, identifying its principal degradation pathways [4]. The key findings are summarized in the table below.

Table 1: Summary of Ixazomib Forced Degradation Findings [4]

Attribute	Details
Main Degradation Pathways	Oxidative deboronation; Hydrolysis of the amide bond
Stability in Solution	Relatively stable in neutral & acidic conditions; Degradation accelerated at higher pH; Sensitive to oxidants and light
Degradation Kinetics	Follows first-order kinetics under neutral, acidic, alkaline, and UV stress
Stability of Solid Substance	Ixazomib citrate is relatively resistant to heat (70°C), heat/humidity (70°C/75% RH), and UV irradiation for 24 hours
Analytical Method	Novel UHPLC-UV assay developed and validated for simultaneous quantification of Ixazomib and its degradation products

The relationships between the stress conditions and the primary degradation pathways they trigger can be visualized in the following diagram.



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Detailed Experimental Protocol

This protocol provides a methodology for conducting a forced degradation study on Ixazomib, based on the published research [4].

1. Materials and Reagents

- Ixazomib reference standard.
- High-purity solvents: Water (HPLC grade), Acetonitrile (HPLC grade).
- Reagents: Hydrogen peroxide (3%, w/v), Hydrochloric Acid (HCl, 0.1 M), Sodium Hydroxide (NaOH, 0.1 M).
- Equipment: UHPLC system with UV detector, column (e.g., C18, 100 mm x 2.1 mm, 1.7 μ m), high-resolution mass spectrometer (HRMS).

2. Preparation of Stock and Standard Solutions

- Prepare a stock solution of Ixazomib at 1.0 mg/mL in a suitable solvent (e.g., acetonitrile:water mixture).
- Dilute appropriately with the mobile phase to obtain a working standard solution of 50 μ g/mL for the UHPLC-UV assay.

3. Forced Degradation Stress Conditions *Table 2: Experimental Conditions for Forced Degradation Studies*

Stress Condition	Procedure	Duration
Acidic Hydrolysis	Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.	24 hours
Alkaline Hydrolysis	Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.	24 hours
Oxidative Degradation	Mix 1 mL of stock solution with 1 mL of 3% H ₂ O ₂ . Keep at room temperature.	24 hours
Photolytic Degradation	Expose solid drug substance and solution to UV light (e.g., 1.2 million lux hours).	24 hours

Stress Condition	Procedure	Duration
Thermal Degradation (Solid)	Expose solid drug substance to 70°C and 75% relative humidity.	24 hours

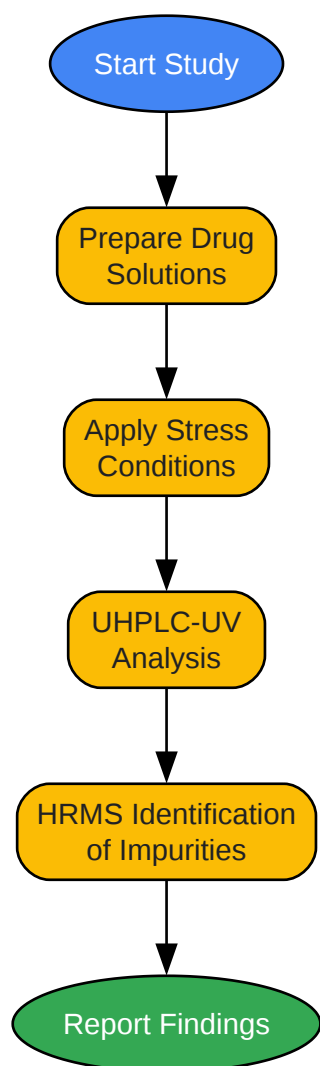
4. UHPLC-UV Analytical Procedure

- **Chromatographic Conditions:**
 - **Column:** C18 (100 x 2.1 mm, 1.7 µm).
 - **Mobile Phase:** Gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).
 - **Flow Rate:** 0.3 mL/min.
 - **Detection:** UV at a suitable wavelength (e.g., 220 nm).
 - **Injection Volume:** 2 µL.
- **Method Validation:** The method should be validated for specificity, accuracy, precision, and linearity over the ranges of 2.50-100.00 µg/mL for Ixazomib and corresponding ranges for its impurities [4].

5. Analysis of Degradation Products

- Terminate the reactions after the stress period (e.g., by neutralizing acidic/alkaline solutions).
- Analyze all stressed samples and an untreated control using the UHPLC-UV method.
- Identify the major degradation products using HRMS.

The workflow for the entire forced degradation study is outlined below.



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Application Notes for Drug Development

- **Analytical Lifecycle Management:** The developed UHPLC-UV method is stability-indicating and can separate Ixazomib from its main degradation products. It should be incorporated into the formal stability protocol as per ICH Q1A(R2) and the upcoming consolidated ICH Q1 guideline [5] [2] [4].
- **Formulation and Packaging Strategy:** The sensitivity of Ixazomib in solution to oxidation and high pH necessitates the use of protective excipients in the final dosage form. Packaging should be opaque and provide an effective moisture barrier to mitigate the influence of light and humidity, thereby extending the shelf life [4].
- **Formal Stability Studies:** For the formal shelf-life determination, follow the principles in the ICH guidelines. This includes testing at least three primary batches under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) [5] [2]. The

knowledge gained from forced degradation studies directly informs the design of these formal studies, including the selection of test parameters and storage conditions.

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